molecular formula C10H10O4 B118680 Methyl 5-acetylsalicylate CAS No. 16475-90-4

Methyl 5-acetylsalicylate

Cat. No. B118680
M. Wt: 194.18 g/mol
InChI Key: XLSMGNNWSRNTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04221808

Procedure details

A mixture of 66.1 g (0.341 mole) of methyl 5-acetyl-2-hydroxybenzoate, 7.26 g (0.511 mole) of methyl iodide and 47.0 g (0.341 mole) of potassium carbonate in 400 ml of sieve-dried dimethylformamide is stirred at room temperature for 65 hours. The mixture is poured on 1.5 liters of N hydrochloric acid, extracted 6 times with ethyl ether, washed extract with water, NaHCO3 solution and cold 1 N NaOH, dried over Na2SO4, and evaporated solvent. Methyl 5-acetyl-2-methoxybenzoate, 51.3 g (72%) m.p. 95°-96° C., is obtained.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:14])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])[CH3:2].CI.[C:17](=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:14][CH3:17])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
66.1 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
7.26 g
Type
reactant
Smiles
CI
Name
Quantity
47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 6 times with ethyl ether
WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
extract with water, NaHCO3 solution and cold 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated solvent

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.